5-Phenyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
5-Phenyl-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-phenylthiazole-4-sulfonyl chloride, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different physiological changes .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemical Analysis
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should aim to identify any transporters or binding proteins it interacts with, and to understand any effects it may have on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-thiazole-4-sulfonyl chloride typically involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. This intermediate is obtained from available reagents under the action of Lawesson’s reagent. The final step involves oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction can yield thiazole derivatives with reduced functional groups.
Scientific Research Applications
5-Phenyl-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer properties.
Biological Studies: The compound is used to study the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-thiazole-4-sulfonamide: Similar in structure but with an amide group instead of a chloride.
5-Phenyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.
Thiazole-4-carboxylic acid: Similar thiazole ring but with a carboxylic acid group.
Uniqueness
5-Phenyl-1,3-thiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile for further chemical modifications. This reactivity is particularly useful in the synthesis of complex molecules for medicinal and industrial applications .
Properties
IUPAC Name |
5-phenyl-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFWOMVYNLQOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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